molecular formula C15H17FN2OS B11257265 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide

Cat. No.: B11257265
M. Wt: 292.4 g/mol
InChI Key: OEMNVXINDUFYOF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell division or induce bacterial cell death by disrupting cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is unique due to its specific structural features, such as the combination of a fluorophenyl group and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17FN2OS

Molecular Weight

292.4 g/mol

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide

InChI

InChI=1S/C15H17FN2OS/c1-3-14(19)17-9-8-13-10(2)18-15(20-13)11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,19)

InChI Key

OEMNVXINDUFYOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)F)C

Origin of Product

United States

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